3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride
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Overview
Description
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Scientific Research Applications
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been shown to be cytotoxic to several human cell lines .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s worth noting that pyrazole-bearing compounds have been associated with diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities . They have also been shown to be cytotoxic to several human cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with pyridine-2-carbaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out in a solvent like ethanol at room temperature, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-phenyl-1H-pyrazol-5-ol
- 3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 5-Hydroxy-3-methylpyrazole
Uniqueness
3-Methyl-1-pyridin-2-yl-1H-pyrazol-5-ol hydrochloride is unique due to the presence of both a pyrazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-methyl-2-pyridin-2-yl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c1-7-6-9(13)12(11-7)8-4-2-3-5-10-8;/h2-6,11H,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBGYJZDMXGELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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